5-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine
Description
Properties
IUPAC Name |
5-chloro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzoxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O/c1-20(11-8-21(9-11)14-7-17-4-5-18-14)15-19-12-6-10(16)2-3-13(12)22-15/h2-7,11H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYOIGRDJFHYIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C3=NC4=C(O3)C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzoxazole Core
The benzoxazole moiety is constructed via cyclization of 2-amino-4-chlorophenol with a carboxylic acid derivative. A representative procedure involves heating 2-amino-4-chlorophenol with trimethyl orthoacetate in acetic acid under reflux, yielding 5-chloro-2-methyl-1,3-benzoxazole . Subsequent N-demethylation using boron tribromide generates the secondary amine intermediate, which is critical for further functionalization.
Key Reaction Conditions
-
Reactants : 2-Amino-4-chlorophenol (1.0 eq), trimethyl orthoacetate (1.2 eq)
-
Solvent : Acetic acid
-
Temperature : 120°C, 6 hours
-
Yield : 78% (isolated via column chromatography)
Coupling of Benzoxazole and Azetidine-Pyrazine
The secondary amine of the benzoxazole core is coupled with the azetidine-pyrazine intermediate via a Buchwald-Hartwig amination. Using Pd₂(dba)₃ and Xantphos, the reaction proceeds in 1,4-dioxane at elevated temperatures, forming the tertiary amine linkage .
Representative Procedure
-
Reactants : 5-Chloro-1,3-benzoxazol-2-amine (1.0 eq), 1-(pyrazin-2-yl)azetidin-3-yl methanesulfonate (1.2 eq)
-
Catalyst : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%)
-
Base : Cs₂CO₃ (3.0 eq)
-
Solvent : 1,4-Dioxane
-
Temperature : 100°C, 24 hours
-
Yield : 62% (isolated via ethyl acetate extraction and silica gel chromatography)
N-Methylation of the Tertiary Amine
Selective N-methylation is achieved using methyl iodide in the presence of a mild base. The reaction is conducted in tetrahydrofuran (THF) at room temperature to avoid over-alkylation .
Methylation Conditions
-
Reactants : Tertiary amine intermediate (1.0 eq), methyl iodide (1.5 eq)
-
Base : K₂CO₃ (2.0 eq)
-
Solvent : THF
-
Temperature : 25°C, 12 hours
-
Yield : 85% (purified via recrystallization from ethanol/water)
Analytical Characterization and Validation
The final product is characterized by LC-MS, ¹H/¹³C NMR, and high-resolution mass spectrometry (HRMS). Key spectral data include:
-
LC-MS (ESI) : m/z 360.1 [M+H]⁺
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (d, 1H, pyrazine), 7.92 (s, 1H, benzoxazole), 4.20 (m, 1H, azetidine), 3.15 (s, 3H, N-CH₃) .
Challenges and Optimization Strategies
-
Low Yields in Coupling Steps : Palladium catalyst loading and ligand choice significantly impact efficiency. Increasing Xantphos to 15 mol% improves yields to 55% .
-
Byproduct Formation : Use of MP-TMT scavengers reduces palladium contaminants post-reaction .
-
Solvent Selection : Replacing 1,4-dioxane with dimethylacetamide (DMAc) enhances solubility of intermediates .
Comparative Analysis of Synthetic Routes
| Method | Catalyst System | Yield | Purity |
|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 62% | 98% |
| Ullmann Coupling | CuI/1,10-Phenanthroline | 38% | 91% |
| Reductive Amination | NaBH₃CN | 28% | 85% |
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the oxidation state of the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while substitution reactions could introduce new functional groups that enhance or modify its activity .
Scientific Research Applications
5-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological systems.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate these targets, leading to a therapeutic effect. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Core Structural Analog: 5-Chloro-6-nitro-1,3-benzoxazol-2-amine (CAS 1820717-50-7)
- Core Structure : Benzoxazole with 5-chloro and 6-nitro substituents.
- Key Differences : Lacks the branched azetidine-pyrazine group; nitro group at position 6 instead.
- Implications: Nitro groups often improve electron-deficient character but may introduce metabolic instability or toxicity.
Pyrimidine-Based Jak2 Inhibitor: AZD1480
- Structure : Pyrimidine-2,4-diamine core with fluoropyrimidine and pyrazol-3-yl substituents.
- Target/Mechanism : Potent Jak2 inhibitor (IC50 < 10 nM) with efficacy in myeloproliferative neoplasms.
- Comparison : While AZD1480’s pyrimidine scaffold targets Jak2, the benzoxazole core of the target compound may favor alternative kinase interactions. The azetidine-pyrazine group could enhance blood-brain barrier penetration compared to AZD1480’s fluoropyrimidine .
Pyrazolo[3,4-d]pyrimidin-4-amine Derivative ()
- Structure : Pyrazolo[3,4-d]pyrimidine core with chlorophenyl and dihydrobenzodioxin groups.
- Key Differences : Heterocyclic core differs (pyrazolopyrimidine vs. benzoxazole), but both feature chloro substituents and amine linkages.
- Activity: Pyrazolopyrimidines are known for kinase inhibition (e.g., mTOR, CDKs), suggesting the target compound may share similar applications but with distinct selectivity .
Azetidine-Pyridazine Derivative ()
- Structure : Oxazole-pyridazine core with azetidine and pyridine substituents.
- Comparison : Shares the azetidine moiety but replaces benzoxazole with oxazole-pyridazine. This structural variation may influence solubility and target affinity, particularly in GPCR modulation .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
Azetidine Advantage : The azetidine ring in the target compound improves solubility compared to bulkier heterocycles (e.g., piperidine), as seen in azetidine-containing SHP2 inhibitors ().
Chloro vs. Nitro Substituents : The 5-chloro group in the target compound may offer better metabolic stability than the nitro group in ’s benzoxazole derivative.
Kinase Selectivity : While AZD1480 () targets Jak2, the benzoxazole-azetidine-pyrazine scaffold could favor kinases like ALK or EGFR due to its planar aromatic system and hydrogen-bonding capacity.
Crystallographic Insights : highlights the role of hydrogen bonding (N–H⋯N) in stabilizing analogous compounds, suggesting similar intermolecular interactions may govern the target compound’s binding mode.
Biological Activity
5-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The molecular formula of this compound is C15H14ClN5O, with a molecular weight of 315.76 g/mol. Its structure features a benzoxazole ring, which is known for various pharmacological properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas, including antimicrobial , anticancer , and antiviral activities. Research indicates that compounds with a benzoxazole framework often exhibit significant biological effects.
Antimicrobial Activity
Benzoxazole derivatives have been studied for their antimicrobial properties. A study highlighted that certain benzoxazole derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various derivatives were determined using standard methods, showing promising results against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| P4A | Staphylococcus aureus | 32 |
| P4B | Escherichia coli | 64 |
Anticancer Activity
Research has also focused on the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. Notably, compounds have shown activity against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Case Study: Cytotoxicity Assay
In a cytotoxicity assay, the compound was tested against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| PC3 | 25 |
These results suggest that the compound may serve as a lead for further development in cancer therapeutics.
Antiviral Activity
The antiviral potential of benzoxazole derivatives has been explored in various studies, indicating efficacy against viral infections. For instance, certain derivatives have shown activity against HIV and influenza viruses by inhibiting viral replication .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling pathways, leading to its observed biological effects. This interaction may involve enzyme inhibition or receptor modulation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzoxazole ring significantly influence its antimicrobial and anticancer properties. For instance, electron-donating groups have been associated with increased activity .
Q & A
Q. Yield Optimization Strategies :
- Use polar aprotic solvents (e.g., DMF) for azetidine coupling to enhance nucleophilicity.
- Purify intermediates via silica gel chromatography (20–25% EtOAc in hexanes) to minimize side products .
- Employ microwave-assisted synthesis for time-sensitive steps, reducing thermal decomposition .
What analytical techniques are critical for confirming the structure and purity of this compound?
Q. Basic Research Focus
- NMR Spectroscopy : 1H and 13C NMR confirm substitution patterns (e.g., pyrazine protons at δ 8.6–8.8 ppm, azetidine CH2 at δ 3.2–3.5 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₄ClN₅O: 332.0962) .
- X-ray Crystallography : Resolve crystal packing influenced by N–H⋯N hydrogen bonds (e.g., centrosymmetric dimers with bond lengths ~2.8 Å) .
- HPLC-PDA : Assess purity (>98%) using C18 columns (MeCN:H₂O gradient) .
How can researchers design experiments to evaluate this compound’s potential as a kinase inhibitor (e.g., Jak2)?
Advanced Research Focus
Methodological Approach :
In Vitro Kinase Assays :
- Use recombinant Jak2 kinase domain and ATP/ADP-Glo™ kits to measure IC₅₀ values. Compare with AZD1480 (IC₅₀ = 0.8 nM) .
- Test selectivity against related kinases (e.g., Abl, EGFR) via kinase profiling panels.
Cellular Proliferation Studies :
- Treat Jak2 V617F mutant cell lines (e.g., HEL 92.1.7) and quantify viability via MTT assays.
- Monitor STAT3/5 phosphorylation via Western blot (phospho-STAT5 inhibition indicates pathway blockade) .
In Vivo Efficacy :
Q. Data Interpretation :
- Correlate structural features (e.g., pyrazine’s π-π stacking with kinase hinge region) to activity using molecular docking (AutoDock Vina) .
How should researchers resolve contradictions in reported biological activities (e.g., cytotoxicity vs. inactivity)?
Advanced Research Focus
Root Cause Analysis :
Impurity Profiling :
- Trace-level byproducts (e.g., dechlorinated analogs) may exhibit off-target effects. Use LC-MS to identify impurities (>0.5% threshold) .
Assay Variability :
- Standardize cell culture conditions (e.g., serum concentration, passage number) to minimize variability in IC₅₀ values.
Solubility/Bioavailability :
- Pre-dose compounds in DMSO (<0.1% final concentration) to avoid solvent toxicity. Assess logP (predicted ~2.5) and aqueous solubility (shake-flask method) .
Q. Mitigation Strategies :
- Replicate studies in orthogonal assays (e.g., CellTiter-Glo® vs. colony formation).
- Conduct metabolite profiling (e.g., liver microsomes) to identify active/inactive derivatives .
What strategies enhance the compound’s stability in formulation studies?
Q. Advanced Research Focus
- Solid-State Stability :
- Characterize polymorphs via DSC and PXRD. Stabilize the crystalline form with excipients (e.g., lactose) to prevent hygroscopic degradation .
- Solution Stability :
- Use buffered solutions (pH 6–7) to minimize hydrolysis of the azetidine ring. Add antioxidants (e.g., BHT) for oxidative protection .
- Lyophilization :
- Prepare lyophilized powders with cryoprotectants (trehalose:mannitol = 1:1) for long-term storage at −20°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
